Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate

Gold catalysis Nitrene transfer Heterocyclic chemistry

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is a heterocyclic building block belonging to the 1,4,2-dioxazole family — a five-membered N,O-heterocycle distinguished by a contiguous O–O bond and a single nitrogen atom at the 2-position. The compound carries a phenyl substituent at position 3 and an ethoxycarbonyl ester at position 5, yielding a molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol.

Molecular Formula C11H11NO4
Molecular Weight 221.212
CAS No. 37829-38-2
Cat. No. B3011772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenyl-1,4,2-dioxazole-5-carboxylate
CAS37829-38-2
Molecular FormulaC11H11NO4
Molecular Weight221.212
Structural Identifiers
SMILESCCOC(=O)C1OC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C11H11NO4/c1-2-14-10(13)11-15-9(12-16-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
InChIKeyRWSNSCBMVRAXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate (CAS 37829-38-2): Structural Identity and Compound-Class Context for Procurement Decisions


Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is a heterocyclic building block belonging to the 1,4,2-dioxazole family — a five-membered N,O-heterocycle distinguished by a contiguous O–O bond and a single nitrogen atom at the 2-position [1]. The compound carries a phenyl substituent at position 3 and an ethoxycarbonyl ester at position 5, yielding a molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . The 1,4,2-dioxazole scaffold is structurally and electronically distinct from isomeric oxazoles, isoxazoles, and 1,2,4-oxadiazoles, and this differentiation translates into unique reactivity profiles — most notably as a bench-stable N-acyl nitrene equivalent in gold catalysis and as a precursor for base-induced cycloreversion to carboxylic acid derivatives [2][3].

Why Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate Cannot Be Replaced by 1,2,4-Oxadiazole or Isoxazole Analogs in Critical Synthetic and Screening Applications


Superficial structural similarity between 1,4,2-dioxazoles and their 1,2,4-oxadiazole or isoxazole isomers masks fundamental differences in electronic configuration and reaction chemistry. The contiguous O–O bond in the 1,4,2-dioxazole ring enables thermal or photochemical extrusion of a carbonyl fragment to generate an N-acyl nitrene intermediate — a reactivity mode entirely absent in 1,2,4-oxadiazoles, which lack the O–O linkage and undergo fundamentally different ring-opening pathways [1]. In firefly luciferase (FLuc) inhibitor SAR, 5-benzyl-3-phenyl-1,4,2-dioxazoles exhibited IC₅₀ values as low as 0.26 nM, whereas the corresponding 4,5-dihydroisoxazole analogs from the same study showed systematically higher IC₅₀ values, demonstrating that the dioxazole ring is not interchangeable with the isoxazoline ring for achieving subnanomolar potency [2]. For procurement, substituting ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6) for the target compound would forfeit access to the nitrene-transfer chemistry, cycloreversion-based acid/ester synthesis, and the FLuc-inhibitory pharmacophore that define the 1,4,2-dioxazole class.

Quantitative Differentiation Evidence for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate (CAS 37829-38-2) vs. Closest Analogs and In-Class Alternatives


N-Acyl Nitrene Transfer Reactivity: 1,4,2-Dioxazole Scaffold vs. 1,2,4-Oxadiazole — A Qualitative Reactivity Gate Not Crossable by Oxadiazoles

Under gold-catalyzed conditions, 1,4,2-dioxazoles function as efficient N-acyl nitrene equivalents, undergoing regioselective [3+2] cycloaddition with ynamides to afford highly functionalized oxazoles via α-imino gold-carbene intermediates with elimination of a ketone byproduct [1]. This reactivity is mechanistically dependent on the contiguous O–O bond present in the 1,4,2-dioxazole ring, which serves as the leaving-group assembly for carbonyl extrusion. The isomeric 1,2,4-oxadiazole (e.g., ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, CAS 37760-54-6) lacks the O–O bond, contains two nitrogen atoms in the ring, and does not undergo analogous nitrene-transfer chemistry under comparable reaction conditions [1].

Gold catalysis Nitrene transfer Heterocyclic chemistry Cycloaddition

Base-Induced Cycloreversion to Carboxylic Acids and Esters: A 1,4,2-Dioxazole-Specific Synthetic Transformation

1,4,2-Dioxazoles generated by 1,3-dipolar cycloaddition of benzonitrile oxide to aromatic aldehydes undergo base-induced cycloreversion (KOᵗBu) to directly afford substituted benzoic acids or, upon methylation, their methyl esters [1]. This transformation provides a formal, non-oxidative conversion of aromatic aldehydes to carboxylic acid derivatives. The target compound, ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate, is itself synthesized via the addition of benzohydroxamic acid to ethyl propiolate, and its 5-ethoxycarbonyl group serves as a handle for further hydrolytic or transesterification reactions [2]. By contrast, the structurally analogous 1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6) follows a different ring-fragmentation logic (nitrile + amide anion pathway) and does not provide the same one-pot aldehyde-to-acid conversion [1].

Cycloreversion Carboxylic acid synthesis Protecting group strategy Aldehyde oxidation alternative

Firefly Luciferase Inhibitory Potency: 1,4,2-Dioxazole Scaffold vs. Resveratrol and 4,5-Dihydroisoxazole Analogs

In a comprehensive SAR study of 63 compounds, 5-benzyl-3-phenyl-1,4,2-dioxazoles were identified as exceptionally potent firefly luciferase (FLuc) inhibitors [1]. The most active dioxazole compound achieved an IC₅₀ of 0.26 nM, representing a >226-fold improvement over the well-known FLuc inhibitor resveratrol (IC₅₀ = 59 nM) [1]. Across the full series, 28 of 63 compounds showed significantly better inhibition potency than resveratrol, with five compounds reaching subnanomolar IC₅₀ values [1]. Critically, the study directly compared 4,5-dihydroisoxazole and 1,4,2-dioxazole congeners bearing identical 5-benzyl-3-phenyl substitution; the dioxazole series consistently delivered superior potency, with individual BindingDB entries recording IC₅₀ values of 0.40 nM and 0.52 nM for specific dioxazole derivatives [2]. The target compound (ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate) carries the identical 3-phenyl-1,4,2-dioxazole pharmacophoric core, positioning it as a direct structural entry point into this FLuc inhibitor chemical space.

Luciferase inhibition High-throughput screening False-positive control Reporter gene assay

Anti-Amoebic Potency of 1,4,2-Dioxazole Derivatives vs. Metronidazole Standard-of-Care

A series of 20 3,5-substituted-1,4,2-dioxazole analogs were evaluated for in vitro growth inhibition of Entamoeba histolytica [1]. Six compounds exhibited IC₅₀ values in the range of 1.00–1.10 μM, which is lower (i.e., more potent) than the standard drug metronidazole, tested in the same assay with an IC₅₀ of 1.45 μM [1]. All active dioxazole compounds were also evaluated for cytotoxicity on H9c2 rat cardiac myoblasts and were found to be nontoxic, addressing a key liability of metronidazole, which carries documented genotoxicity, gastric mucus irritation, and spermatozoid damage concerns [1]. While the target compound (ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate) was not among the specific 20 compounds tested, its core 3-phenyl-1,4,2-dioxazole scaffold is shared with the active series, and the 5-ethoxycarbonyl group provides a latent carboxylic acid moiety for further derivatization into analogs with improved pharmacokinetic profiles [2].

Anti-amoebic Entamoeba histolytica Antiparasitic Drug discovery

Aqueous Solubility and Storage Stability: Direct Product-Specific Physicochemical Data

Vendor-specification data for the target compound (CAS 37829-38-2, purity ≥95%) reports an aqueous solubility of 5 mg/mL (23.23 mM) with ultrasonic assistance, enabling preparation of concentrated stock solutions for biological assays . Long-term storage stability is specified as 3–6 months at −20 °C in pure form, and 12 months at −80 °C . This solubility level compares favorably within the 1,4,2-dioxazole class: the free carboxylic acid analog (3-phenyl-1,4,2-dioxazole-5-carboxylic acid, CAS 37715-77-8, MW 193.16) exhibits lower aqueous solubility due to the polar carboxylic acid group forming strong intermolecular hydrogen bonds in the solid state, potentially requiring DMSO or other organic co-solvents for dissolution . The ethyl ester form (target compound) thus offers a practical solubility advantage for direct aqueous assay preparation.

Solubility Formulation Compound storage Assay preparation

Hydroxamic Acid Protection/Deprotection Efficiency: 1,4,2-Dioxazole vs. Alternative Protecting Group Strategies

The 1,4,2-dioxazole ring system functions as a dual protecting group for hydroxamic acids, simultaneously masking both the NH and OH functionalities in a nonprotic form [1]. 5,5-Dimethyl-1,4,2-dioxazoles are installed via transketalization of 2,2-diethoxypropane and are documented to be stable to a wide variety of reaction conditions including acidic, basic, and reductive environments [1]. Deprotection is achieved cleanly with Nafion-H in 2-propanol, liberating the free hydroxamic acid without affecting other common protecting groups [1]. This contrasts with conventional acyl-protecting group strategies (e.g., O-acetyl, O-benzoyl), which require orthogonal cleavage conditions and often suffer from premature hydrolysis. The target compound's 5-ethoxycarbonyl group provides an additional functional handle that is orthogonal to the dioxazole ring, enabling sequential deprotection and further derivatization steps [2].

Protecting group Hydroxamic acid Solid-phase synthesis Orthogonal protection

High-Value Application Scenarios for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate (CAS 37829-38-2) Based on Quantitative Differentiation Evidence


Synthesis of Functionalized Oxazole Libraries via Gold-Catalyzed Nitrene Transfer

The 1,4,2-dioxazole scaffold serves as a bench-stable N-acyl nitrene precursor for gold-catalyzed [3+2] cycloaddition with ynamides, generating highly functionalized oxazoles under mild conditions [1]. The target compound's 5-ethoxycarbonyl group provides a synthetic handle for post-cycloaddition diversification (hydrolysis, amidation, transesterification). This application is inaccessible to the 1,2,4-oxadiazole analog (CAS 37760-54-6), which lacks the requisite O–O bond for carbonyl extrusion and nitrene generation [1]. Laboratories building oxazole-focused compound collections for medicinal chemistry screening should procure the 1,4,2-dioxazole rather than the oxadiazole isomer to enable this synthetic entry point.

Development of Subnanomolar Firefly Luciferase Inhibitors for HTS False-Positive Control Panels

The 3-phenyl-1,4,2-dioxazole core is a validated pharmacophore for firefly luciferase inhibition, with documented IC₅₀ values as low as 0.26 nM — >226-fold more potent than the standard inhibitor resveratrol (IC₅₀ = 59 nM) [2]. The target compound provides the identical 3-phenyl-1,4,2-dioxazole core with a modifiable ester at position 5, enabling SAR-driven optimization of potency, selectivity, and physicochemical properties. Given that 1,4,2-dioxazoles were originally discovered as 'false positives' in luciferase reporter gene assays [2], the compound is also valuable as a reference standard for identifying and controlling FLuc-mediated assay interference in high-throughput screening campaigns.

Non-Oxidative Aldehyde-to-Carboxylic Acid Conversion via Cycloreversion Strategy

The 1,4,2-dioxazole ring undergoes base-induced cycloreversion to directly yield benzoic acid derivatives, providing a formal non-oxidative conversion of aromatic aldehydes to carboxylic acids [3]. The target compound, synthesized from benzohydroxamic acid and ethyl propiolate [4], can itself serve as a precursor for substituted benzoic acid synthesis via saponification of the 5-ethoxycarbonyl group. This synthetic strategy is unavailable to 1,2,4-oxadiazoles, which fragment to amide products under analogous conditions [3]. Synthetic methodology groups developing new oxidation-free routes to carboxylic acid building blocks should select the 1,4,2-dioxazole scaffold for this unique reactivity.

Hydroxamic Acid Protecting Group Strategy for Multi-Step Peptidomimetic Synthesis

The 1,4,2-dioxazole system provides orthogonal dual protection of hydroxamic acid NH and OH groups in a nonprotic form, stable to a wide range of reaction conditions and cleanly removed with Nafion-H in 2-propanol [5]. The target compound's 5-ethoxycarbonyl group is orthogonal to the dioxazole ring, permitting sequential deprotection and on-resin or solution-phase diversification steps. This makes the compound a privileged scaffold for synthesizing hydroxamic acid-containing peptidomimetics and metalloproteinase inhibitor candidates, where conventional single-point protecting groups often fail due to premature cleavage or incompatibility with coupling conditions [5].

Quote Request

Request a Quote for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.